Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate
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Overview
Description
Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is an organic compound that features a cyano group, a fluorobenzoyl group, and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate typically involves the reaction of 3-fluorobenzoyl chloride with cyanomethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and fluorobenzoyl groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl 2-[(4-fluorobenzoyl)amino]acetate
- Cyanomethyl 2-[(3-chlorobenzoyl)amino]acetate
- Cyanomethyl 2-[(3-bromobenzoyl)amino]acetate
Uniqueness
Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is unique due to the presence of the fluorine atom on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-9-3-1-2-8(6-9)11(16)14-7-10(15)17-5-4-13/h1-3,6H,5,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMETGBENLDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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